molecular formula C19H15F3N2O4 B2754340 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868223-62-5

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2754340
CAS RN: 868223-62-5
M. Wt: 392.334
InChI Key: YGMFHXVJJJCNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The chemical structure of TAK-659 is shown below:

Scientific Research Applications

Structural Aspects and Properties

  • Structural Aspects of Isoquinoline Derivatives : Research on amide-containing isoquinoline derivatives, including their interaction with mineral acids and formation of crystalline salts and gels, has been conducted. These compounds exhibit interesting fluorescence properties when interacting with certain chemicals, highlighting their potential in material science and chemical sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antitumor and Antimalarial Activity

  • Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity in vitro, showing potential as antitumor agents. Some derivatives demonstrated significant inhibition of cell proliferation, suggesting their relevance in cancer research (Ambros, Angerer, & Wiegrebe, 1988).
  • Antimalarial Activity : A series of compounds related to isoquinoline derivatives have been prepared and tested for their antimalarial potency, with some showing promising results against resistant strains of Plasmodium berghei in mice. This indicates potential applications in developing new antimalarial drugs (Werbel et al., 1986).

Synthesis and Chemical Analysis

  • Facile Synthesis Techniques : Studies have reported on high-yielding cyclization techniques to produce isoquinoline derivatives, pointing towards efficient methods for synthesizing complex organic compounds, which could be relevant in pharmaceutical manufacturing and research (King, 2007).

Novel Compounds and Their Applications

  • Topoisomerase I Inhibitors : Indenoisoquinoline derivatives have been synthesized and evaluated for their potential as topoisomerase I inhibitors, a crucial target in cancer therapy. This research underscores the role of isoquinoline derivatives in developing new cancer treatments (Nagarajan et al., 2006).

Fluorescence and Labeling Applications

  • Novel Stable Fluorophores : Certain isoquinoline derivatives have been identified as novel fluorophores with strong fluorescence in a wide pH range, suitable for biomedical analysis and fluorescent labeling, highlighting their potential in diagnostic and research tools (Hirano et al., 2004).

properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-27-16-4-2-3-15-14(16)9-10-24(18(15)26)11-17(25)23-12-5-7-13(8-6-12)28-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFHXVJJJCNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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